(2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal
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Overview
Description
(2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This compound is characterized by its unique structure, which includes a dimethylamino group, a nitro group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with nitroalkenes under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the nitro group may participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(dimethylamino)-2-(4-nitro-1,2-oxazol-5-yl)prop-2-enal: Similar structure but lacks the methyl group on the oxazole ring.
(Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enal: Similar structure but lacks the nitro group.
Uniqueness
(2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal is unique due to the presence of both the nitro and methyl groups on the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-6-8(12(14)15)9(16-10-6)7(5-13)4-11(2)3/h4-5H,1-3H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHRBGIOWSPJRS-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C(=CN(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C(=C/N(C)C)/C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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